1-(5-氨基-2-氯苯甲酰)咪唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

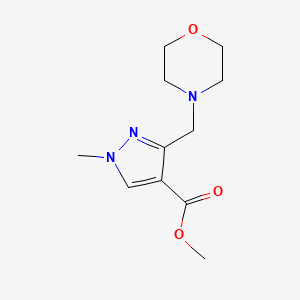

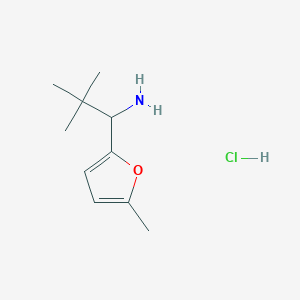

The compound 1-(5-Amino-2-chlorobenzoyl)imidazolidin-2-one is a derivative of imidazolidinone, which is a class of compounds known for their pharmaceutical applications. Imidazolidinones are often used as intermediates in the synthesis of various bioactive molecules and can serve as skeletal modifications in bioactive oligopeptides. They are sometimes employed as proline surrogates or for protecting the N-terminal amino acid against enzymatic hydrolysis .

Synthesis Analysis

The synthesis of imidazolidinone derivatives can involve multicomponent reactions, as demonstrated by the one-pot synthesis of substituted 4-arylidene imidazolin-5-ones. This process includes the reaction of l-amino acid methyl esters with isocyanates and α-bromoketones. The isolation of intermediates such as thiohydantoin and 5-benzylidene 2-thioxoimidazolidin-4-one during the synthesis suggests a possible reaction mechanism for these compounds . Additionally, the synthesis of imidazolidin-4-ones typically involves the reaction of an alpha-aminoamide with a ketone or an aldehyde to yield an imine, followed by intramolecular cyclization. This process has been found to be stereoselective, especially when benzaldehydes with specific substituents are used .

Molecular Structure Analysis

The molecular structure of imidazolidinone derivatives can be complex and nonplanar, as seen in the related compound 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione. X-ray structural analysis of this compound revealed a dihedral angle of 53.95(7)° between the benzene and five-membered rings, indicating a significant deviation from planarity. The conformation of such molecules is often stabilized by various intermolecular interactions, including hydrogen bonds and weak C–H…π interactions .

Chemical Reactions Analysis

Imidazolidinone derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. The stereoselectivity observed in the formation of imidazolidin-4-ones from primaquine alpha-aminoamides and substituted benzaldehydes highlights the complexity of these reactions. Intramolecular hydrogen bonds involving the carbonyl oxygen of the substituents play a crucial role in determining the outcome of these reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(5-Amino-2-chlorobenzoyl)imidazolidin-2-one are not detailed in the provided papers, the properties of related imidazolidinone derivatives can be inferred. These compounds typically exhibit solid-state stability and may form crystals suitable for X-ray structural analysis. Their solubility, melting points, and other physical properties would depend on the particular substituents and their intermolecular interactions .

科学研究应用

1. Imidazolidin-4-ones as Bioactive Oligopeptides

Imidazolidin-4-ones, closely related to 1-(5-Amino-2-chlorobenzoyl)imidazolidin-2-one, are frequently utilized in bioactive oligopeptides as skeletal modifications. They serve as proline surrogates or protect the N-terminal amino acid against hydrolysis by aminopeptidase and endopeptidase. This study highlights the unexpected stereoselectivity observed in the synthesis of imidazolidin-4-ones when reacting primaquine alpha-aminoamides with certain benzaldehydes, pointing out the significant role of intramolecular hydrogen bonds in this process (Ferraz et al., 2007).

2. Diverse Biological and Pharmaceutical Applications

Imidazolidin-4-ones and similar structures are pervasive in natural products and pharmaceuticals, displaying a range of biological activities, including antimalarial and antiproliferative effects. These compounds are integral in peptidomimetics and the synthesis of amino acids and other vital substances. They are pivotal as chiral building blocks in the synthesis of natural products and have recently been recognized as organocatalysts in iminium-based reactions. The synthesis generally involves the condensation of protected amino acids or peptides with carbonyl compounds, followed by intramolecular cyclization. The stereoselective synthesis of stable imidazolidin-4-ones is crucial due to their significance in various applications (Xu et al., 2010).

未来方向

While specific future directions for 1-(5-Amino-2-chlorobenzoyl)imidazolidin-2-one are not available, research in the field of imidazolidin-2-ones is ongoing. These compounds are found in pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Efforts are being made to develop sustainable and more efficient protocols for the synthesis of these heterocycles .

属性

IUPAC Name |

1-(5-amino-2-chlorobenzoyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c11-8-2-1-6(12)5-7(8)9(15)14-4-3-13-10(14)16/h1-2,5H,3-4,12H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBFGPBFJVJRRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)C2=C(C=CC(=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Amino-2-chlorobenzoyl)imidazolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2498704.png)

![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2498706.png)

![1-Benzyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2498707.png)

![2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2498710.png)

![1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2498713.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-chlorophenyl)butanamide](/img/structure/B2498714.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide](/img/structure/B2498715.png)

![5-bromo-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2498724.png)